氨磺必利 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

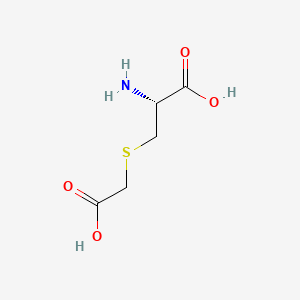

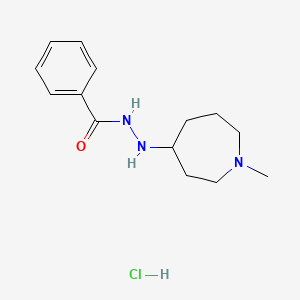

Amisulpride N-oxide is a derivative of amisulpride, a well-known antipsychotic medication primarily used to treat schizophrenia and other psychiatric disorders. Amisulpride N-oxide is characterized by the presence of an N-oxide functional group, which can influence its pharmacological properties and metabolic pathways .

科学研究应用

Amisulpride N-oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Explored for its pharmacological properties and potential therapeutic uses in psychiatric disorders.

Industry: Utilized in the development of new antipsychotic drugs and as a reference compound in analytical chemistry .

作用机制

氨磺必利 N-氧化物的作用机制与其与多巴胺受体的相互作用有关,类似于氨磺必利。它作为多巴胺 D2 和 D3 受体的拮抗剂起作用,有助于减轻精神分裂症和其他精神疾病的症状。 N-氧化基团可能会影响其结合亲和力和代谢稳定性,可能导致不同的药代动力学和药效学特征 .

类似化合物:

氨磺必利: 母体化合物,主要用作抗精神病药物。

硫必利: 另一种具有类似多巴胺受体拮抗作用的抗精神病药物。

舒必利: 在结构和药理特性方面具有相似性。

比较: 氨磺必利 N-氧化物由于 N-氧化基团的存在而独一无二,这可能会改变其药理特性和代谢途径。这使其成为研究 N-氧化对药物活性 and 代谢影响的有价值的化合物。 与母体化合物氨磺必利相比,N-氧化衍生物可能表现出不同的药代动力学,并可能具有改善的治疗特征 .

生化分析

Molecular Mechanism

It is likely to share some similarities with its parent compound, amisulpride, which is a selective dopamine D2 and D3 receptor antagonist .

Metabolic Pathways

Amisulpride, the parent compound of Amisulpride N-Oxide, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive

Transport and Distribution

Amisulpride is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination . It is possible that Amisulpride N-Oxide may share similar transport and distribution characteristics.

准备方法

合成路线和反应条件: 氨磺必利 N-氧化物的合成通常涉及氨磺必利的氧化。这可以通过使用各种氧化剂来实现,例如过氧化氢、间氯过氧苯甲酸或其他过氧化物,在受控条件下。 反应通常在二氯甲烷或乙腈等有机溶剂中进行,在室温或略微升高的温度下 .

工业生产方法: 氨磺必利 N-氧化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应参数的仔细控制,以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术,如结晶和色谱法 .

化学反应分析

反应类型: 氨磺必利 N-氧化物会发生各种化学反应,包括:

氧化: 进一步氧化会导致亚砜或砜的形成。

还原: 还原反应可以将 N-氧化物还原回母体化合物氨磺必利。

取代: 亲核取代反应可以在芳环或 N-氧化基团处发生。

常用试剂和条件:

氧化: 过氧化氢,间氯过氧苯甲酸。

还原: 硼氢化钠,催化氢化。

取代: 卤化剂,胺或硫醇等亲核试剂。

主要产物:

氧化: 亚砜,砜。

还原: 氨磺必利。

4. 科研应用

氨磺必利 N-氧化物具有多种科研应用:

化学: 用作研究氧化和还原反应的模型化合物。

生物学: 研究其对神经递质系统和受体结合的潜在影响。

医学: 探索其药理特性和精神疾病的潜在治疗用途。

相似化合物的比较

Amisulpride: The parent compound, primarily used as an antipsychotic.

Sulpiride: Another antipsychotic with similar dopamine receptor antagonism.

Sultopride: Shares structural similarities and pharmacological properties.

Comparison: Amisulpride N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and metabolic pathways. This makes it a valuable compound for studying the effects of N-oxidation on drug activity and metabolism. Compared to its parent compound, amisulpride, the N-oxide derivative may exhibit different pharmacokinetics and potentially improved therapeutic profiles .

属性

IUPAC Name |

4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747025 |

Source

|

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-01-2 |

Source

|

| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)